

# Side-by-side comparison of glycosylated versus non-glycosylated HUMAN VEGF165

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## A Comparative Guide to Glycosylated and Non-Glycosylated Human VEGF165

For Researchers, Scientists, and Drug Development Professionals

Vascular Endothelial Growth Factor 165 (VEGF165) is the predominant isoform of the VEGF-A family and a critical regulator of angiogenesis, the formation of new blood vessels.<sup>[1]</sup> It is a key target in various therapeutic areas, including oncology and ischemic diseases. Recombinant **human VEGF165** is produced in various expression systems, leading to proteins with or without post-translational modifications, most notably N-linked glycosylation. This guide provides an objective, data-driven comparison of glycosylated and non-glycosylated **human VEGF165** to aid researchers in selecting the appropriate protein for their specific experimental needs.

## Source and Structural Differences

The glycosylation status of recombinant VEGF165 is determined by the expression system used for its production.

- Glycosylated VEGF165: Typically produced in mammalian cell systems, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.<sup>[2]</sup> These systems possess the necessary cellular machinery to add an N-linked glycan at the asparagine-75 (Asn-75) residue.

- Non-Glycosylated VEGF165: Produced in prokaryotic systems like *Escherichia coli* (E. coli), which lack the machinery for N-linked glycosylation.[2][3]

While the amino acid sequence is identical, the presence of the glycan moiety on the mammalian-expressed protein increases its molecular weight and can influence its biophysical properties. Under reducing SDS-PAGE, glycosylated VEGF165 monomers migrate at a higher molecular weight (approx. 24 kDa) compared to the calculated molecular weight of the polypeptide chain (approx. 19.2 kDa).[4] The non-reduced, disulfide-linked homodimer migrates at approximately 40 kDa.[4]

## Comparative Biological Activity

The primary function of VEGF165 is to stimulate endothelial cell proliferation, migration, and survival by binding to its receptors, primarily VEGFR2 (KDR/Flik-1).[4][5] While some studies suggest glycosylation is not essential for mitogenic activity, others indicate it can enhance bioactivity and binding kinetics.[3][6][7]

Table 1: Comparison of In Vitro Biological Activity

Parameter	Glycosylated VEGF165 (Mammalian- expressed)	Non-Glycosylated VEGF165 (E. coli- expressed)	Key Observations
HUVEC Proliferation (ED <sub>50</sub> )	1-6 ng/mL[4]	1-10 ng/mL[8]	<b>Both forms are highly bioactive, with overlapping and comparable effective concentrations for stimulating Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.</b>
Receptor Binding	Binds to VEGFR1 and VEGFR2[4]	Binds to VEGFR1 and VEGFR2[8]	Both forms bind to the primary signaling receptors.
Heparin/Heparan Sulfate Binding	Slightly higher affinity binding to heparin.[6] [9] Heparan sulfate induces a conformational change.[6][9]	Binds heparin effectively.[10]	Glycosylation appears to subtly enhance interaction with the coreceptor heparan sulfate, which may potentiate binding to endothelial cells.[6][9]

| Secretion | Glycosylation is considered critical for efficient secretion from producing cells.[7][11] | Not applicable (intracellular expression) | This is a key difference in the production and cell biology of the two forms. |

## VEGF165 Signaling Pathway

Upon binding to VEGFR2 on the surface of endothelial cells, both glycosylated and non-glycosylated VEGF165 induce receptor dimerization and autophosphorylation of specific

tyrosine residues in the intracellular domain.[\[5\]](#) This initiates a cascade of downstream signaling pathways crucial for angiogenesis. The primary pathways activated include:

- PI3K/Akt Pathway: Promotes endothelial cell survival.[\[4\]](#)
- MAPK/ERK Pathway: Stimulates cell proliferation.[\[12\]](#)
- FAK/Paxillin Pathway: Involved in cell migration.[\[4\]](#)

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Caption: Simplified VEGF165-VEGFR2 signaling cascade in endothelial cells.

## Experimental Methodologies

Accurate comparison of VEGF165 bioactivity relies on standardized and well-defined experimental protocols. Below are representative methods for key assays.

### HUVEC Proliferation Assay

This assay measures the dose-dependent ability of VEGF165 to stimulate the proliferation of endothelial cells.

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Caption: Workflow for a typical HUVEC proliferation assay.

Protocol Details:

- Cell Seeding: Plate HUVECs in a 96-well flat-bottom plate at a density of 3,000-5,000 cells/well in EBM2 basal medium supplemented with 2% FBS.[\[13\]](#)
- Starvation: After 24 hours, replace the medium with a low-serum medium (e.g., 0.2% FBS) and incubate for an additional 24 hours to synchronize the cells.[\[13\]](#)

- Treatment: Prepare serial dilutions of glycosylated and non-glycosylated VEGF165 (e.g., from 100 ng/mL down to 0.1 ng/mL) in low-serum medium.[8][14] Add 100  $\mu$ L of each concentration to the respective wells in triplicate. Include a negative control (medium only).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.[4]
- Detection: Add a metabolic-based proliferation reagent such as MTS or WST-1 to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
- Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance against the log of the VEGF165 concentration and use a four-parameter logistic curve fit to determine the ED<sub>50</sub> value.[15]

## Receptor Binding ELISA

A competitive ELISA can be used to assess the binding affinity of VEGF165 to its soluble receptors.

### Protocol Details:

- Coating: Coat a 96-well microplate with a soluble VEGF receptor (e.g., recombinant human VEGFR2-Fc) at 1-2  $\mu$ g/mL in PBS overnight at 4°C.
- Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Competition: Prepare a constant, sub-saturating concentration of biotinylated VEGF165. In separate tubes, mix this with serial dilutions of the competitor (unlabeled glycosylated or non-glycosylated VEGF165).
- Incubation: Add the mixtures to the coated plate and incubate for 2 hours at room temperature.
- Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-60 minutes. [16]
- Development: Wash the plate and add a TMB substrate solution. Stop the reaction with acid (e.g., 1M H<sub>2</sub>SO<sub>4</sub>).[16]

- Analysis: Read the absorbance at 450 nm. A decrease in signal indicates successful competition. Calculate the IC<sub>50</sub> value, which represents the concentration of unlabeled VEGF165 required to inhibit 50% of the biotinylated VEGF165 binding.

## Conclusion and Recommendations

Both glycosylated and non-glycosylated forms of **human VEGF165** are potent activators of the angiogenic signaling cascade.

- Non-glycosylated (*E. coli*-expressed) VEGF165 is highly bioactive and suitable for a wide range of applications, including endothelial cell proliferation and migration assays, and signaling pathway studies. Its production is often more cost-effective.
- Glycosylated (mammalian-expressed) VEGF165 represents the native form of the protein. The presence of the N-linked glycan may offer slightly enhanced stability and more nuanced interactions with cell surface co-receptors like heparan sulfate.<sup>[6][9]</sup> This form is recommended for studies where mimicking the *in vivo* physiological state is critical, such as in certain animal models or complex cell-matrix interaction studies.

For most standard *in vitro* bioassays, the biological activity of the two forms is comparable.<sup>[2]</sup> The choice between them may ultimately depend on the specific research question, the importance of native-like protein structure, and budgetary considerations.

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- To cite this document: BenchChem. [Side-by-side comparison of glycosylated versus non-glycosylated HUMAN VEGF165]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178284#side-by-side-comparison-of-glycosylated-versus-non-glycosylated-human-vegf165>]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)